N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide
Descripción
Propiedades
IUPAC Name |
N,N-diphenyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c24-20(22-14-16-8-7-13-21-19(16)15-22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJYRUKHVEFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoracetic acid . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrrolo[3,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine-6(7H)-ones
Structural Differences :
- Core Heterocycle : Pyrazolo[3,4-b]pyridine-6(7H)-ones feature a pyrazole ring fused to pyridine, whereas the target compound has a pyrrole ring fused to pyridine.
- Functional Groups : The 6-position in pyrazolo derivatives is a ketone (6(7H)-one), contrasting with the carboxamide group in the target compound.
Synthesis: Pyrazolo[3,4-b]pyridine-6(7H)-ones are synthesized via a three-component reaction involving aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400 at 90°C (15 min, yields up to 85%) . This method is noted for its mild conditions, recyclable solvent, and environmental friendliness. In contrast, pyrrolo[3,4-b]pyridine derivatives often require multi-component Ugi-Zhu reactions or tert-butyl ester intermediates .
Applications :
Pyrazolo derivatives are primarily explored as synthetic intermediates, while pyrrolo derivatives (e.g., BMS-767778) show pharmacological relevance as dipeptidyl peptidase-4 (DPP4) inhibitors .
5-Oxopyrrolo[3,4-b]pyridines
Example: (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridine-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778) Structural Differences:
- Substituents : BMS-767778 contains a 5-oxo group and a dichlorophenyl substituent, while the target compound has N,N-diphenylcarboxamide.
- Bioactivity : The 5-oxo group in BMS-767778 is critical for DPP4 inhibition (IC₅₀ = 1.4 nM), whereas the carboxamide in the target compound may alter target selectivity .
tert-Butyl Pyrrolo[3,4-b]pyridine Carboxylates
Examples :
- tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1393546-06-9)
- (S)-tert-Butyl 3-chloro-7-isopropyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Structural Differences :
- Protecting Groups : These derivatives use tert-butyl esters as protecting groups, unlike the carboxamide in the target compound.
- Reactivity : Bromo or chloro substituents at position 3 enable further functionalization (e.g., cross-coupling reactions), whereas the diphenylcarboxamide group may limit reactivity .
Data Table: Key Comparative Features
Research Findings and Implications
- Reactivity : The carboxamide group in the target compound likely enhances stability compared to ketone-containing analogs but may reduce electrophilicity at the 6-position.
- Synthetic Challenges : The N,N-diphenylcarboxamide group may complicate regioselective synthesis compared to pyrazolo derivatives, which benefit from straightforward three-component reactions .
Actividad Biológica
N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide (CAS No. 2319719-00-9) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core with diphenyl and carboxamide functional groups. Its molecular formula is , with a molecular weight of 315.4 g/mol. The structure contributes to its diverse biological activities, making it a candidate for drug development.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and related derivatives. In vitro tests demonstrated significant activity against various pathogens.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 - 0.25 | - | Excellent |
| Ciprofloxacin | - | - | Control |
The compound exhibited low minimum inhibitory concentration (MIC) values, indicating strong antibacterial effects. Additionally, it showed significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction studies .
2. Anticancer Activity
This compound has been investigated for its antiproliferative effects against various cancer cell lines. Research indicates that modifications to the compound's structure can enhance its efficacy.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
The compound demonstrated potent antiproliferative activity, particularly against HeLa and MDA-MB-231 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
3. Enzyme Inhibition
Studies have highlighted the compound's ability to inhibit critical enzymes involved in bacterial resistance mechanisms:
| Enzyme | IC50 (μM) |
|---|---|
| DNA gyrase | 12.27 - 31.64 |
| Dihydrofolate reductase | 0.52 - 2.67 |
These findings indicate that this compound may serve as a scaffold for developing new inhibitors targeting these enzymes, which are crucial in treating bacterial infections and cancer .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was identified as one of the most effective compounds against Staphylococcus species with low MIC values and minimal hemolytic activity, indicating safety for potential therapeutic applications.
Case Study 2: Anticancer Potential
Another investigation focused on the structural modifications of pyridine derivatives revealed that compounds similar to this compound exhibited improved selectivity against cancer cell lines while maintaining low toxicity levels in normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
